molecular formula C13H14O5 B13877444 Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B13877444
M. Wt: 250.25 g/mol
InChI Key: LUJKQBZRIYWWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative known for its diverse applications in scientific research. Benzofuran compounds are notable for their biological activities and are often explored for their potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of appropriate substituted phenols with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the benzofuran ring.

    Methyl 4-hydroxy-3-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate: Similar functional groups but different core structure.

Uniqueness

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-4-17-13(15)12-7(2)11-9(14)5-8(16-3)6-10(11)18-12/h5-6,14H,4H2,1-3H3

InChI Key

LUJKQBZRIYWWEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2O1)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.